7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine
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Description
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H23F3N4O2 and its molecular weight is 444.458. The purity is usually 95%.
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Scientific Research Applications
Apoptosis Induction
The compound has been identified as part of a series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines demonstrating potent apoptosis-inducing properties. This was identified through cell- and caspase-based high-throughput screening assays, highlighting its potential in cancer research. One of the analogs showed significant effectiveness in T47D, HCT116, and SNU398 cells, indicating its role in inhibiting cell proliferation by arresting cells in the G2/M phase followed by apoptosis induction and tubulin polymerization inhibition (Jiang et al., 2008).
Necroptosis and Apoptosis Dual Pathway Activation
A novel naphthyridine derivative exhibited anticancer activity by activating both necroptosis at low concentrations and apoptosis at higher concentrations in human melanoma A375 cells. This dual pathway activation was mediated through the upregulation of death receptors and scaffold proteins, suggesting a potential therapeutic avenue for melanoma treatment (Kong et al., 2018).
Chemical Synthesis and Molecular Structure
The compound falls within the class of molecules where its structural analogs have been synthesized for various applications, including the exploration of its molecular structure and bonding interactions. Studies involving similar compounds have provided insights into their crystallography, revealing intricate hydrogen bonding patterns and π-π stacking interactions, which could be fundamental in understanding their biological activity (Nishijima et al., 2010).
Electrophilic Substitution and Ring Modification
Research into compounds with a similar structural framework has included investigations into their electrophilic substitution reactions and ring modifications. This includes the synthesis of novel heterocyclic systems and the exploration of their reactivity, indicating the compound's potential for chemical modification and the development of new pharmacologically active derivatives (Deady & Devine, 2006).
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-14-9-11-30(12-10-14)22(31)19-13-27-21-18(8-3-15(2)28-21)20(19)29-16-4-6-17(7-5-16)32-23(24,25)26/h3-8,13-14H,9-12H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGKNZOJLWOYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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